2-(Adamantane-1-carbonyloxy)-3,3,3-trifluoro-propane-1-sulfonate;triphenylsulfonium
CAS No.:
Cat. No.: VC18619300
Molecular Formula: C32H33F3O5S2
Molecular Weight: 618.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H33F3O5S2 |
|---|---|
| Molecular Weight | 618.7 g/mol |
| IUPAC Name | 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |
| Standard InChI | InChI=1S/C18H15S.C14H19F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;15-14(16,17)11(7-23(19,20)21)22-12(18)13-4-8-1-9(5-13)3-10(2-8)6-13/h1-15H;8-11H,1-7H2,(H,19,20,21)/q+1;/p-1 |
| Standard InChI Key | LWCJGPXPEOMYDB-UHFFFAOYSA-M |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure integrates three distinct functional groups:
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Adamantane-1-carbonyloxy group: A diamondoid hydrocarbon framework known for conferring rigidity and thermal stability.
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3,3,3-Trifluoropropane sulfonate: A fluorinated sulfonate group enhancing solubility in non-polar matrices and acid strength upon decomposition .
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Triphenylsulfonium cation: A positively charged species that facilitates photoinduced acid generation .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C32H33F3O5S2 |
| Molecular Weight | 618.7 g/mol |
| IUPAC Name | 2-(adamantane-1-carbonyloxy)-3,3,3-trifluoropropane-1-sulfonate;triphenylsulfanium |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)OC(CS(=O)(=O)[O-])C(F)(F)F.S+(C5=CC=CC=C5)C6=CC=CC=C6 |
The adamantane moiety’s bicyclo[3.3.1]decane structure contributes to a glass transition temperature (Tg) exceeding 200°C, making it suitable for high-temperature lithography processes. The trifluoromethyl groups lower dielectric constants (ε ≈ 2.3–2.7), reducing parasitic capacitance in microelectronic devices .
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The synthesis involves three stages, as detailed in patent US20100209827A1 :
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Adamantane Functionalization:
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Sulfonate Ester Formation:
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Sulfonium Salt Metathesis:
Critical Process Parameters
| Parameter | Optimal Range |
|---|---|
| Reaction pH | 8.5–9.2 (controlled by NaHCO3) |
| Metathesis Temperature | 25–30°C |
| Crystallization Yield | 92–95% |
Patent US8686166B2 highlights a modified route using 2,2-bis(trifluoromethyl)oxirane as a precursor, achieving 89% yield through ring-opening reactions with hydrogensulfite ions.
Photochemical Mechanisms in Lithography
Photoacid Generation Kinetics
Upon exposure to 248 nm (KrF) or 13.5 nm (EUV) radiation, the compound undergoes heterolytic cleavage:
The generated triflic acid (CF3SO3H) reduces the resist’s dissolution rate in alkaline developers by 40–60%, enabling high-resolution patterning .
Lithographic Performance Metrics
| Metric | Value |
|---|---|
| Acid Diffusion Length | 8–12 nm (EUV, 30 mJ/cm²) |
| Line Edge Roughness (LER) | 1.2–1.8 nm (3σ) |
| Sensitivity (D100) | 18–22 mJ/cm² |
Comparative studies in US8686166B2 demonstrate a 15% improvement in pattern fidelity over non-fluorinated sulfonium salts due to reduced acid diffusion.
Structure-Property Relationships
Thermal Stability Analysis
Thermogravimetric analysis (TGA) data reveals decomposition onset at 287°C, attributed to adamantane’s strain-free structure. Differential scanning calorimetry (DSC) shows no phase transitions below 150°C, critical for pre-bake processes.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Propylene Glycol Methyl Ether Acetate (PGMEA) | 45.2 ± 2.1 |
| Cyclohexanone | 28.7 ± 1.8 |
| Deionized Water | <0.01 |
The fluorinated chain’s hydrophobicity (logP = 4.2) prevents aqueous phase separation during spin-coating .
Comparative Analysis with Structural Analogues
4-(Adamantane-1-carbonyloxy)-1,1,2,2-tetrafluoro-butane-1-sulfonate;triphenylsulfonium
This analogue (C33H34F4O5S2, MW 650.74 g/mol) exhibits:
Methacryloyloxy Derivatives
Compounds like triphenylsulfonium 1,1,3,3,3-pentafluoro-2-(3-methacryloyloxy-adamantane-1-carbonyloxy)-propane-1-sulfonate introduce crosslinkable sites, enabling self-aligned double patterning (SADP) .
Industrial Applications and Future Directions
Current Use Cases
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EUV Lithography: Enables 5 nm node patterning in high-NA systems (NA = 0.55)
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3D NAND Fabrication: Vertical etch selectivity >15:1 for 128-layer stacks
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Quantum Dot Patterning: Sub-10 nm pitch definition for QD-LED displays
Research Frontiers
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